5-tert-Butyl-2-chlorobenzonitrile
Description
5-tert-Butyl-2-chlorobenzonitrile is an organic compound with the molecular formula C11H12ClN. It is a derivative of benzonitrile, where the benzene ring is substituted with a tert-butyl group at the fifth position and a chlorine atom at the second position. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
5-tert-butyl-2-chlorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN/c1-11(2,3)9-4-5-10(12)8(6-9)7-13/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOZKILEXPVNTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-tert-Butyl-2-chlorobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 5-tert-butyl-2-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. The reaction typically requires a dehydrating agent such as phosphorus oxychloride or thionyl chloride under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the ammoxidation of 5-tert-butyl-2-chlorotoluene. This process uses ammonia and an oxidizing agent, such as air or oxygen, in the presence of a catalyst like vanadium oxide. The reaction is carried out at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-2-chlorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation: The tert-butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in ethanol under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Major Products Formed
Nucleophilic Substitution: 5-tert-Butyl-2-aminobenzonitrile, 5-tert-Butyl-2-thiolbenzonitrile.
Reduction: 5-tert-Butyl-2-chlorobenzylamine.
Oxidation: 5-tert-Butyl-2-chlorobenzoic acid.
Scientific Research Applications
5-tert-Butyl-2-chlorobenzonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: In the study of enzyme inhibitors and receptor binding assays.
Medicine: As a precursor for the synthesis of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-2-chlorobenzonitrile depends on its application. In chemical reactions, it acts as a substrate that undergoes nucleophilic substitution, reduction, or oxidation. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved vary based on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzonitrile: Lacks the tert-butyl group, making it less sterically hindered and more reactive in nucleophilic substitution reactions.
5-tert-Butylbenzonitrile: Lacks the chlorine atom, making it less reactive in electrophilic aromatic substitution reactions.
2-tert-Butyl-5-chlorobenzonitrile: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness
5-tert-Butyl-2-chlorobenzonitrile is unique due to the presence of both the tert-butyl group and the chlorine atom on the benzene ring. This combination of substituents provides a balance of steric hindrance and electronic effects, making it a versatile intermediate in various chemical syntheses and industrial applications .
Biological Activity
5-tert-Butyl-2-chlorobenzonitrile is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and agricultural sciences. This article explores its synthesis, biological activity, and relevant case studies.
This compound can be synthesized through several methods. A common approach involves the reaction of 5-tert-butyl-2-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. Industrial production often employs the ammoxidation of 5-tert-butyl-2-chlorotoluene using ammonia and an oxidizing agent like air or oxygen, under high temperatures and pressures to maximize yields.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes or receptors. The compound may act as a substrate that undergoes nucleophilic substitution, reduction, or oxidation in biological systems. These interactions can lead to inhibition of enzyme activity or alteration of receptor functions, which are essential for various biological processes.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that certain derivatives can scavenge free radicals effectively, demonstrating potential protective effects against oxidative stress in biological systems .
Antiproliferative Effects
The compound has been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies have indicated that it may inhibit cell growth by interfering with specific cellular pathways involved in proliferation . The structure-activity relationship (SAR) analysis suggests that modifications to the compound can enhance its efficacy against tumor cells.
Anti-inflammatory Potential
This compound has also been investigated for anti-inflammatory properties. Compounds with similar structures have shown promising results in inhibiting pro-inflammatory enzymes, which could be beneficial in treating inflammatory diseases .
Study on Antiproliferative Activity
In a study assessing the antiproliferative effects of various nitriles, this compound was included among several compounds tested against human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound in cancer therapy .
Research on Antioxidant Properties
A comparative study evaluated the antioxidant activity of several benzene derivatives, including this compound. Using assays such as DPPH and FRAP, the compound demonstrated substantial radical scavenging activity, which could be harnessed for therapeutic applications aimed at reducing oxidative damage in cells .
Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Chlorobenzonitrile | Lacks tert-butyl group; more reactive | Higher reactivity in nucleophilic substitution |
| 5-tert-Butylbenzonitrile | Lacks chlorine atom; less reactive | Limited application in electrophilic substitution |
| 2-tert-Butyl-5-chlorobenzonitrile | Similar structure; different substitution pattern | Varies in reactivity and applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
